2-Aminoethanesulfonamide hydrochloride

Description

Contextualization within Aminoalkanesulfonamide Chemistry

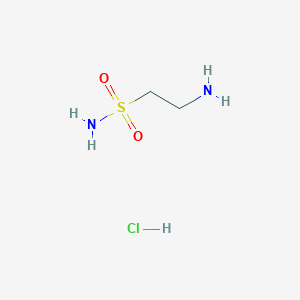

2-Aminoethanesulfonamide (B112635) hydrochloride is structurally an amide derivative of 2-aminoethanesulfonic acid, more commonly known as taurine (B1682933). Taurine is a naturally occurring amino sulfonic acid that plays a role in several physiological processes. The core structure of 2-Aminoethanesulfonamide hydrochloride features a two-carbon chain linked to an amino group and a sulfonamide group (-SO₂NH₂). This places it within the broader class of aminoalkanesulfonamides, which are characterized by an amino group and a sulfonamide moiety separated by an alkyl chain.

The sulfonamide functional group is a key feature, making these compounds analogs of amino amides. This group enhances the polarity and hydrogen-bonding capabilities of molecules it is incorporated into. The chemistry of aminoalkanesulfonamides is closely related to that of sulfonamides, a class of compounds that has been extensively studied in medicinal chemistry. The presence of the amino group provides a reactive site for further chemical modifications, allowing for the construction of a diverse library of derivatives.

Significance in Pharmaceutical and Chemical Synthesis Research

The primary significance of this compound in research lies in its role as a key intermediate and building block. chemimpex.com Its bifunctional nature allows it to be used in the synthesis of a variety of more complex molecules with potential therapeutic applications.

In pharmaceutical development, it is a precursor for the synthesis of various drug candidates, particularly those targeting metabolic disorders and inflammation. chemimpex.com It is also instrumental in the development of new sulfonamide antibiotics. chemimpex.com The sulfonamide moiety is a well-established pharmacophore found in numerous antibacterial, anti-inflammatory, and antiviral compounds. nih.gov

Beyond pharmaceuticals, this compound is utilized in biochemical research, for instance, in studies related to enzyme inhibition, which aids in understanding metabolic pathways. chemimpex.com Its derivatives, often referred to as taurinamides, have been investigated for a range of biological activities, including antibacterial, anticonvulsant, antitumor, and anti-inflammatory effects. dergipark.org.tr For example, research has shown that certain N-phenyl-2-phthalimidotaurinamide derivatives exhibit notable antibacterial activity. researchgate.net Furthermore, it has been used in the synthesis of conjugates with natural products like betulinic and betulonic acids to create new potentially bioactive compounds. nih.gov The compound also finds application in the formulation of diagnostic agents. chemimpex.com

A summary of the key chemical properties of this compound is provided in the interactive table below.

Historical Research Trajectories and Current Relevancy

The research trajectory of this compound is intrinsically linked to the broader history of sulfonamide drugs. The era of sulfonamides began in the 1930s with the discovery of Prontosil's antibacterial activity. This led to a surge in research and the synthesis of thousands of sulfonamide derivatives, marking the first time broadly effective systemic antibacterials were available.

In more recent times, the focus of research involving this compound has expanded beyond antibacterial applications. Its current relevancy is demonstrated by its use as a versatile building block in medicinal chemistry to create compounds with a wide range of potential therapeutic effects. For instance, recent studies have explored its use in synthesizing novel compounds with potential as histamine (B1213489) H4 receptor inverse agonists and anticonvulsants. dergipark.org.tr Its application in creating complex molecules, such as the aforementioned derivatives of betulinic acid, highlights its continued importance in the search for new bioactive compounds. nih.gov The continued availability of this compound from various chemical suppliers underscores its ongoing role as a fundamental tool in contemporary chemical and pharmaceutical research. chemimpex.com

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

2-aminoethanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2O2S.ClH/c3-1-2-7(4,5)6;/h1-3H2,(H2,4,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGUVEYAZTOUCEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20237871 | |

| Record name | 2-Aminoethanesulphonamide monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20237871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89756-60-5 | |

| Record name | 2-Aminoethanesulfonamide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89756-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminoethanesulphonamide monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089756605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminoethanesulphonamide monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20237871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminoethanesulphonamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Aminoethanesulfonamide Hydrochloride

Established Synthetic Pathways for 2-Aminoethanesulfonamide (B112635) Hydrochloride

Established methods for synthesizing 2-aminoethanesulfonamide hydrochloride often rely on readily available starting materials and well-understood chemical transformations. These pathways provide reliable routes to the target compound through multi-step processes involving protection, activation, and deprotection strategies.

Preparation from Taurine (B1682933) Derivatives

Taurine (2-aminoethanesulfonic acid) serves as a common and direct precursor for the synthesis of 2-aminoethanesulfonamide and its hydrochloride salt. The general approach involves the protection of the amino group, conversion of the sulfonic acid moiety to a more reactive species, amination, and subsequent deprotection.

One documented method begins with the protection of taurine's amino group. For instance, reacting taurine with phthalic anhydride (B1165640) in the presence of sodium acetate (B1210297) and acetic acid yields N-phthalimidoethanesulfonic acid. nih.gov This protected intermediate is then converted into its corresponding sulfonyl chloride. The sulfonyl chloride is subsequently reacted with ammonia (B1221849) or an amine to form the sulfonamide. nih.gov The final step involves the removal of the protecting group to yield the free aminoethanesulfonamide, which can then be converted to its hydrochloride salt.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Taurine, Phthalic Anhydride | NaOAc–AcOH | N-Phthalimidoethanesulfonic acid |

| 2 | N-Phthalimidoethanesulfonic acid | PCl5 or SOCl2 | N-Phthalimidoethanesulfonyl chloride |

| 3 | N-Phthalimidoethanesulfonyl chloride | Ammonia (or amine) | N-Phthalimidoethanesulfonamide |

| 4 | N-Phthalimidoethanesulfonamide | Hydrazine (B178648) (NH2NH2) in EtOH | 2-Aminoethanesulfonamide |

| 5 | 2-Aminoethanesulfonamide | HCl | This compound |

Synthesis via Phthalimido-β-aminoethanesulfonamide Intermediates

The use of a phthalimido protecting group is a key strategy in the synthesis of this compound, providing a robust method to prevent side reactions involving the amino group. This pathway begins by reacting taurine with phthalic anhydride to form 2-phthalimidoethanesulfonic acid. nih.gov

This intermediate is then converted to 2-phthalimidoethanesulfonyl chloride. The resulting sulfonyl chloride is a versatile intermediate that can be reacted with various amines to produce a range of N-substituted sulfonamides, or with ammonia to yield the parent 2-phthalimidoethanesulfonamide (B1211333).

The crucial final step is the deprotection of the phthalimido group. This is typically achieved by treating the 2-phthalimidoethanesulfonamide with hydrazine (NH₂NH₂) in refluxing ethanol. nih.govechemi.com This reaction cleaves the phthalimido group, liberating the primary amine. After the reaction, a precipitate forms which is removed by filtration. The resulting filtrate containing the desired product is then evaporated, and the residue is treated with hydrochloric acid to afford this compound. echemi.com

Application of Thionyl Chloride in Sulfonyl Chloride Precursor Synthesis

The conversion of a sulfonic acid to a sulfonyl chloride is a critical activation step in the synthesis of sulfonamides. Thionyl chloride (SOCl₂) is a widely used and effective reagent for this transformation. researchgate.netmasterorganicchemistry.com The reaction involves treating a sulfonic acid, such as an N-protected β-aminoethane sulfonic acid, with an excess of refluxing thionyl chloride. researchgate.net Sometimes, a catalytic amount of N,N-dimethylformamide (DMF) is added to facilitate the reaction.

This method is applicable to various N-protected β-aminoethane sulfonic acids and their sodium salts, making it a versatile tool in the synthesis of precursors for this compound. researchgate.net The resulting sulfonyl chlorides are key intermediates that readily react with ammonia to form the sulfonamide linkage. nih.gov The byproducts of the reaction with thionyl chloride, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired sulfonyl chloride product. masterorganicchemistry.comsciencemadness.org

Utilizing Cysteamine (B1669678) and Cysteamine Hydrochloride as Starting Materials

An alternative synthetic route starts from cysteamine (2-aminoethanethiol) or its hydrochloride salt. google.com This pathway leverages the thiol group of cysteamine, which can be converted into a sulfonyl halide through oxidative halogenation. google.com

In this process, cysteamine hydrochloride or its disulfide form, cystamine, is subjected to oxidative chlorination. google.com This reaction can be carried out by reacting the starting material with gaseous chlorine in the presence of ethanol. google.com The oxidative halogenation converts the thiol or disulfide moiety directly into a sulfonyl chloride group, yielding 2-aminoethanesulfonyl chloride hydrochloride (also known as tauryl chloride hydrochloride). google.comgoogle.com This intermediate can then be converted to this compound through subsequent reaction steps. This method provides a direct route from a commercially available and relatively inexpensive starting material. google.com

Novel Synthetic Approaches and Methodological Advancements

Research into the synthesis of this compound has also explored novel intermediates and reaction pathways to improve efficiency and yield.

Exploration of β-Aminoethanesulfonyl Azide (B81097) Intermediates

A notable advanced approach involves the use of 2-aminoethanesulfonyl azide hydrochloride as a key intermediate. google.com This method offers an alternative to the direct amination of a sulfonyl chloride.

The synthesis begins with the preparation of 2-aminoethanesulfonyl chloride hydrochloride, for example, from the oxidative halogenation of cysteamine. google.comgoogle.com This sulfonyl chloride is then reacted with a nucleophilic azide, such as sodium azide, in a polar solvent like water. google.com This nucleophilic substitution reaction replaces the chloride on the sulfonyl group with an azide group, forming 2-aminoethanesulfonyl azide hydrochloride. The reaction proceeds efficiently at cool temperatures (e.g., 5°C) and is typically complete within a short timeframe. google.com

The final step is the reduction of the sulfonyl azide to the corresponding sulfonamide. This transformation is achieved through catalytic hydrogenation. The 2-aminoethanesulfonyl azide hydrochloride is hydrogenated in the presence of a metal catalyst, such as palladium or platinum on a carbon support, in a suitable solvent like water or a lower alkanol. google.com This smooth reduction yields the desired 2-aminoethanesulfonamide, which is obtained as its hydrochloride salt. google.com This azide-based route avoids potential side reactions and offers a clean conversion to the final product.

| Step | Starting Material | Reagents/Conditions | Intermediate/Product |

| 1 | Cysteamine Hydrochloride | Oxidative Halogenation (e.g., Cl2) | 2-Aminoethanesulfonyl chloride hydrochloride |

| 2 | 2-Aminoethanesulfonyl chloride hydrochloride | Sodium Azide (NaN3) in water | 2-Aminoethanesulfonyl azide hydrochloride |

| 3 | 2-Aminoethanesulfonyl azide hydrochloride | Catalytic Hydrogenation (e.g., Pd/C, H2) | This compound |

Efficient Preparation of N-Cbz-β-Aminoalkanesulfonamides as Precursors

The synthesis of N-Cbz-β-aminoalkanesulfonamides serves as a critical step in the preparation of more complex sulfonamide-containing molecules. An efficient, multi-step method has been developed for the synthesis of these important precursors from a variety of amino alcohols, including those that are optically active. acs.orgresearchgate.net This process allows for the creation of N-Cbz-β-aminoalkanesulfonamides in good yields. acs.orgresearchgate.net

The synthetic pathway involves four key transformations:

N-Cbz Protection: The initial step is the protection of the amino group of the starting amino alcohol with benzyl (B1604629) chloroformate (Cbz-Cl). acs.orgresearchgate.net This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. total-synthesis.com The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability under various conditions and its ease of removal via hydrogenolysis. total-synthesis.comorganic-chemistry.org

Mitsunobu Esterification: The hydroxyl group of the N-Cbz protected amino alcohol is then converted to a thioacetate (B1230152) through a Mitsunobu reaction with thiolacetic acid. acs.orgresearchgate.net This reaction proceeds with an inversion of stereochemistry at the carbon bearing the hydroxyl group.

Oxidation: The resulting thioacetate is oxidized to a sulfonyl chloride. N-chlorosuccinimide is a commonly employed oxidizing agent for this transformation. acs.orgresearchgate.net

Ammonolysis: The final step is the conversion of the sulfonyl chloride to the corresponding sulfonamide via ammonolysis, which involves reacting the sulfonyl chloride with ammonia. acs.orgresearchgate.net

This sequence of reactions provides a reliable and effective route to N-Cbz-β-aminoalkanesulfonamides, which are valuable building blocks for further synthetic elaborations. acs.orgresearchgate.net

Table 1: Overview of N-Cbz-β-Aminoalkanesulfonamide Synthesis

Step Reaction Key Reagents Purpose 1 N-Cbz Protection Benzyl chloroformate (Cbz-Cl), Base Protection of the amino group. [5, 11, 25] 2 Mitsunobu Esterification Thiolacetic acid, Triphenylphosphine, Diisopropyl azodicarboxylate (DIAD) Conversion of the hydroxyl group to a thioacetate. [5, 11] 3 Oxidation N-chlorosuccinimide (NCS) Oxidation of the thioacetate to a sulfonyl chloride. [5, 11] 4 Ammonolysis Ammonia Formation of the sulfonamide from the sulfonyl chloride. [5, 11]

Design of Sulfonylated and N-Alkylated 2-Aminothiazole (B372263) Derivatives Incorporating Sulfonamide Moieties

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, and its incorporation into sulfonamide-containing molecules has been an area of active research. excli.demdpi.com A simplified synthetic approach for the preparation of N-sulfonylated and N-alkylated 2-aminothiazole derivatives has been reported. nih.govresearchgate.net

The synthesis typically proceeds in two steps:

N-Sulfonylation: The amino group of 2-aminothiazole is first reacted with a substituted benzenesulfonyl chloride in the presence of a base, such as sodium carbonate, in a suitable solvent like dichloromethane (B109758). excli.de This reaction yields the N-sulfonylated 2-aminothiazole derivative.

N-Alkylation: The resulting sulfonamide can then undergo N-alkylation of the amino group to introduce further diversity into the molecular structure. nih.govresearchgate.net

This two-step process allows for the modular synthesis of a library of 2-aminothiazole derivatives with various substituents on both the sulfonyl group and the amino group. nih.govresearchgate.net The structures of these compounds are typically confirmed using spectroscopic methods such as UV/Vis, infrared, and NMR spectroscopy. nih.govresearchgate.net

Investigation of SuFEx-Type Reactions for β-Aminoethane Sulfonamide Synthesis

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry has emerged as a powerful tool for the synthesis of sulfonamides and other sulfur(VI)-containing compounds. nih.govnih.gov This click chemistry approach is characterized by its efficiency, selectivity, and mild reaction conditions. acs.org SuFEx reactions involve the exchange of a fluoride atom from a sulfonyl fluoride (R-SO₂F) with a nucleophile, such as an amine, to form a stable sulfonamide linkage. nih.govacs.org

The application of SuFEx chemistry to the synthesis of β-aminoethane sulfonamides offers a modern and efficient alternative to traditional methods. The general principle involves the reaction of a β-aminoethane derivative with a suitable sulfonyl fluoride. The reactivity of the SuFEx reaction can be enhanced through the use of catalysts, such as N-heterocyclic carbenes or Lewis acids like calcium triflimide [Ca(NTf₂)₂]. nih.govacs.org The use of such catalysts allows the reaction to proceed at room temperature and in short reaction times. nih.gov

A key advantage of the SuFEx methodology is its tolerance of a wide range of functional groups, which allows for the synthesis of complex molecules without the need for extensive protecting group strategies. nih.gov The reaction can be applied to a diverse set of amines, including primary and secondary amines, as well as weaker nucleophiles like anilines. nih.gov

Derivatization Strategies and Analogue Synthesis

Synthesis of Peptidosulfonamide Peptidomimetics

Peptidosulfonamides are a class of peptidomimetics where an amide bond in a peptide backbone is replaced by a sulfonamide linkage. acs.orgresearchgate.net This modification can impart several desirable properties, including increased proteolytic stability and the ability to mimic the tetrahedral transition state of amide bond hydrolysis, making them of interest as enzyme inhibitors. acs.orgresearchgate.net

Several synthetic strategies have been developed for the preparation of peptidosulfonamides. acs.org One common approach involves the coupling of a protected amino acid or peptide with a β-aminoalkanesulfonyl chloride. acs.org Alternatively, peptidosulfonamides can be synthesized by the coupling of a sulfinyl chloride to the N-terminus of a growing peptide chain, followed by oxidation to the sulfonamide and deprotection of the N-terminus for further chain elongation. acs.org

More advanced techniques, such as palladium-catalyzed late-stage C-H activation, have been employed for the functionalization and macrocyclization of bioactive peptidosulfonamides. researchgate.netscispace.comnih.gov In this approach, the peptide portion of the molecule can act as an internal directing group to guide the site-selective modification of the sulfonamide-containing moiety. researchgate.netscispace.comnih.gov This allows for the synthesis of complex cyclic peptidosulfonamides with diverse structures. researchgate.net

Development of Bis-Sulfone Analogs Incorporating this compound

While the synthesis of various sulfonamide derivatives is well-documented, specific methodologies for the development of bis-sulfone analogs directly incorporating this compound are not extensively reported in the reviewed literature. However, the synthesis of bis-sulfone compounds in general is an established area of organic chemistry. nih.gov These compounds are typically prepared through the oxidation of corresponding bis-sulfide precursors under mild reaction conditions. nih.gov

Hypothetically, 2-aminoethanesulfonamide could be incorporated into a bis-sulfone structure through several synthetic routes. One potential strategy would involve the initial synthesis of a bis-sulfide containing a functional group that could be converted to or coupled with the 2-aminoethanesulfonamide moiety. Subsequent oxidation of the bis-sulfide would then yield the desired bis-sulfone analog. The development of such synthetic strategies could lead to novel compounds with unique three-dimensional structures and potential applications in medicinal chemistry.

Synthesis of 2-Aminobenzoxazole (B146116) Derivatives with Sulfonamide Modifications

2-Aminobenzoxazoles are another important class of heterocyclic compounds with a wide range of biological activities. nih.govresearchgate.net The incorporation of sulfonamide moieties into the 2-aminobenzoxazole scaffold can lead to the development of new derivatives with enhanced properties. nih.gov Several synthetic approaches to these modified benzoxazoles have been reported. nih.govresearchgate.netacs.org

One strategy involves the reaction of a 5-substituted 2-aminobenzoxazole with a sulfonyl chloride to introduce the sulfonamide group. nih.gov The starting 5-substituted 2-aminobenzoxazoles can be prepared from the corresponding 2-nitrophenols through a reduction and subsequent cyclization with cyanogen (B1215507) bromide. nih.gov

Another approach utilizes a reaction between an o-aminophenol and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid, such as BF₃·Et₂O. nih.govresearchgate.netacs.org This reaction proceeds through the activation of the cyano group by the Lewis acid, followed by nucleophilic attack of the amino group of the o-aminophenol and subsequent cyclization to form the 2-aminobenzoxazole ring. nih.govresearchgate.netacs.org The sulfonamide group is eliminated during this process, but the methodology provides access to the core 2-aminobenzoxazole structure which can be further functionalized. nih.govresearchgate.netacs.org

A third method for synthesizing N-substituted 2-aminobenzoxazoles involves the Smiles rearrangement. nih.govresearchgate.netacs.org This approach begins with the activation of benzoxazole-2-thiol with chloroacetyl chloride, followed by reaction with an amine, which undergoes an intramolecular rearrangement to yield the N-substituted 2-aminobenzoxazole. nih.govresearchgate.netacs.org

Table 2: Synthetic Approaches to 2-Aminobenzoxazole Derivatives

Starting Materials Key Reagents Method Product Type 5-Substituted 2-aminobenzoxazole, Sulfonyl chloride Base Acylation Sulfonamide derivatives. acs.org o-Aminophenol, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) Lewis acid (e.g., BF₃·Et₂O) Cyclization 2-Aminobenzoxazoles. [8, 9, 10] Benzoxazole-2-thiol, Chloroacetyl chloride, Amine Base Smiles Rearrangement N-substituted 2-aminobenzoxazoles. [8, 9, 10]

Creation of 2-Aminothiazole Sulfonamide Derivatives

The synthesis of 2-aminothiazole sulfonamide derivatives is a significant area of research due to the wide range of pharmacological applications associated with this scaffold. researchgate.net While a direct synthetic pathway starting from this compound (taurinamide hydrochloride) is not prominently documented in scientific literature, established methodologies for creating these derivatives typically proceed through two primary routes: the sulfonylation of 2-aminothiazole or the Hantzsch thiazole (B1198619) synthesis.

Sulfonylation of 2-Aminothiazole

A common and straightforward method involves the direct N-sulfonylation of a pre-existing 2-aminothiazole ring. nih.gov In this reaction, commercially available 2-aminothiazole is treated with a substituted sulfonyl chloride in the presence of a base. The reaction is typically heated to facilitate the formation of the sulfonamide bond. nih.gov

The general procedure can be outlined as follows:

A base, such as sodium acetate, is dissolved in a suitable solvent like water.

The desired sulfonyl chloride and 2-aminothiazole are added to the solution.

The mixture is heated, often to around 80–85 °C, and stirred until the reaction is complete, which can be monitored by thin-layer chromatography (TLC). nih.gov

The resulting N-sulfonylated 2-aminothiazole product often precipitates as a solid and can be isolated by filtration. nih.gov

Further structural diversity can be introduced through subsequent alkylation of the sulfonamide nitrogen, which can enhance the pharmacological properties of the molecule. nih.gov

Table 1: Examples of 2-Aminothiazole Sulfonamide Derivatives via Sulfonylation This table is interactive. Users can sort columns by clicking on the headers.

| Starting Materials | Product Name | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| 2-Aminothiazole, 4-Cyanobenzenesulfonyl chloride | N-(thiazol-2-yl)-4-cyanobenzenesulfonamide | 55 | 205-206 | excli.de |

| 2-Aminothiazole, 4-Fluorobenzenesulfonyl chloride | N-(thiazol-2-yl)-4-fluorobenzenesulfonamide | - | - | excli.de |

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and versatile method for constructing the 2-aminothiazole ring itself. derpharmachemica.comwikipedia.org This reaction involves the condensation of an α-haloketone with a thioamide or a thiourea (B124793) derivative. wikipedia.orgchemhelpasap.com To produce a 2-aminothiazole sulfonamide via this route, one would theoretically react an appropriately substituted thioamide with an α-haloketone.

The fundamental steps of the Hantzsch synthesis are:

Nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, displacing the halide (an SN2 reaction). chemhelpasap.com

An intramolecular cyclization occurs where the nitrogen atom of the thioamide attacks the ketone's carbonyl carbon. chemhelpasap.com

Dehydration of the resulting heterocyclic intermediate leads to the formation of the aromatic thiazole ring. chemhelpasap.com

This method is known for its simplicity and often results in high yields. chemhelpasap.com The reaction conditions can be varied; for instance, performing the synthesis under acidic conditions can alter the regioselectivity of the final product. rsc.org Solvent-free conditions have also been developed, offering an environmentally friendly alternative. organic-chemistry.org

Table 2: Reagents for Hantzsch Thiazole Synthesis

| Reagent Type | Example | Role in Synthesis | Reference |

|---|---|---|---|

| α-Haloketone | 2-Bromoacetophenone | Provides the C4 and C5 atoms of the thiazole ring. | chemhelpasap.com |

| Thioamide/Thiourea | Thiourea | Provides the S1, C2, and N3 atoms of the ring. | chemhelpasap.com |

| Solvent | Methanol / Ethanol | Reaction medium. | chemhelpasap.comrsc.org |

Reaction Kinetics and Mechanistic Investigations in Synthesis

Detailed kinetic studies, such as the determination of reaction rate constants and activation energies, for the synthesis of this compound are not extensively available in the reviewed literature. However, mechanistic insights can be drawn from the established synthetic pathways for the key intermediates and final products.

Mechanism of Sulfonylation

The formation of sulfonamides from 2-aminothiazole and sulfonyl chlorides follows a nucleophilic acyl substitution-like mechanism. The amino group (-NH2) of the 2-aminothiazole acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride (-SO2Cl). This leads to the formation of a tetrahedral intermediate. The subsequent loss of a chloride ion (Cl-) as a leaving group and a proton from the nitrogen atom, often facilitated by a base, results in the stable sulfonamide product. Computational studies on various sulfonamide derivatives have been used to analyze their electronic properties, such as HOMO-LUMO energy gaps and molecular electrostatic potential, which provide insights into their reactivity and potential as drug candidates. nih.gov

Mechanism of Hantzsch Thiazole Synthesis

The mechanism of the Hantzsch synthesis is well-understood and proceeds in a stepwise fashion. chemhelpasap.com

S-Alkylation: The reaction initiates with the sulfur atom of thiourea attacking the electrophilic carbon bearing the halogen in the α-haloketone. This forms an S-alkylated isothiourea intermediate.

Cyclization: The amino group of the intermediate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the ketone. This step forms a five-membered ring, a thiazoline (B8809763) derivative.

Dehydration: The final step is the elimination of a water molecule (dehydration) from the thiazoline intermediate, which leads to the formation of the stable, aromatic 2-aminothiazole ring. chemhelpasap.com

Investigations under acidic conditions have shown that the reaction pathway can be influenced, leading to mixtures of 2-(N-substituted amino)thiazoles and their 3-substituted 2-imino-2,3-dihydrothiazole isomers, indicating a more complex mechanistic landscape under different pH conditions. rsc.org

Computational Studies

While specific kinetic data is sparse, computational and in silico studies are frequently employed to investigate sulfonamide derivatives. nih.govmdpi.com These studies include molecular docking to predict binding affinities with biological targets, ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions to assess drug-likeness, and Frontier Molecular Orbital (FMO) analysis. nih.govnih.gov For example, FMO analysis can reveal the electronic density distribution and HOMO-LUMO energy gaps, which are crucial for understanding the chemical reactivity and stability of the synthesized molecules. nih.gov Such computational approaches provide a mechanistic framework for understanding the structure-activity relationships of these compounds, guiding the synthesis of more potent derivatives. rsc.orgresearchgate.net

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 2-Aminoethanesulfonamide (B112635) hydrochloride. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of each atom can be obtained.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. For 2-Aminoethanesulfonamide hydrochloride, the ¹H NMR spectrum, typically recorded in a solvent like deuterium (B1214612) oxide (D₂O), reveals two key signals corresponding to the two methylene (B1212753) (-CH₂-) groups.

In one reported analysis conducted at 400 MHz in D₂O, two triplets are observed. echemi.com A triplet at approximately 3.51 ppm is assigned to the methylene group adjacent to the sulfonamide group (-CH₂SO₂NH₂), while another triplet at around 3.40 ppm corresponds to the methylene group bonded to the amino group (-CH₂NH₂). echemi.com The splitting of these signals into triplets is due to the coupling with the adjacent methylene protons, with a reported coupling constant (J) of 6.3 Hz. echemi.com Another source predicts a multiplet in the range of 3.62-3.55 ppm and another from 3.51-3.44 ppm for these two methylene groups.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |

|---|---|---|---|---|

| 3.51 | Triplet (t) | 6.3 | -CH₂-SO₂NH₂ | echemi.com |

| 3.40 | Triplet (t) | 6.3 | -CH₂-NH₂ | echemi.com |

| 3.62-3.55 | Multiplet (m) | N/A | Methylene Protons | |

| 3.51-3.44 | Multiplet (m) | N/A | Methylene Protons |

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, two distinct signals are expected for the two inequivalent carbon atoms.

A study reporting the ¹³C NMR spectrum at 100 MHz in D₂O shows a signal at 51.00 ppm and another at 34.28 ppm. echemi.com The downfield signal at 51.00 ppm is attributed to the carbon atom adjacent to the electron-withdrawing sulfonamide group (-CH₂SO₂NH₂), while the upfield signal at 34.28 ppm is assigned to the carbon atom bonded to the amino group (-CH₂NH₂). echemi.com

| Chemical Shift (δ, ppm) | Assignment | Reference |

|---|---|---|

| 51.00 | -CH₂-SO₂NH₂ | echemi.com |

| 34.28 | -CH₂-NH₂ | echemi.com |

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, MS confirms the molecular mass and can be used to assess its purity.

The exact mass of this compound is 160.0073264 amu. In electrospray ionization mass spectrometry (ESI-MS), the protonated molecule [M+H]⁺ would be observed. The fragmentation of sulfonamides under tandem mass spectrometry (MS/MS) conditions typically involves cleavage of the S-N bond and loss of SO₂. researchgate.netnih.gov These characteristic fragmentation patterns can be used to confirm the identity of the compound and to identify any related impurities. A quantitative analysis method for taurinamide using HPLC-MS/MS has also been developed. google.com

Infrared (IR) Spectroscopy in Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its amine, sulfonamide, and alkyl groups.

Key expected vibrational frequencies include N-H stretching vibrations for the primary amine (-NH₂) and the sulfonamide (-SO₂NH₂) groups, typically appearing in the region of 3500-3300 cm⁻¹. The S=O stretching vibrations of the sulfonamide group are expected to produce strong absorption bands in the ranges of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). C-H stretching vibrations of the methylene groups will be observed around 2950-2850 cm⁻¹. N-H bending vibrations are also expected in the 1650-1580 cm⁻¹ region.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of this compound and for its quantitative analysis. This method separates components of a mixture based on their differential interactions with a stationary and a mobile phase.

For purity assessment, a reversed-phase HPLC method is commonly employed. The purity of Taurinamide Hydrochloride has been reported to be greater than 95% as determined by HPLC. lgcstandards.com A patent has been filed for a quantitative analysis method of taurinamide using HPLC-MS/MS, which is particularly useful for determining the content of taurinamide in the presence of its precursor, taurolidine (B130013). google.com This method addresses the challenge of taurinamide's potential formation from the hydrolysis of taurolidine in aqueous solutions. google.com The development of a stability-indicating HPLC method is essential for accurately quantifying the compound and its potential degradation products.

Pharmacological and Biological Activity Research of 2 Aminoethanesulfonamide Hydrochloride

Enzyme Inhibition Studies

Research into 2-aminoethanesulfonamide (B112635) hydrochloride and related compounds has significantly focused on their role as enzyme inhibitors. The primary sulfonamide group is a key pharmacophore that enables these molecules to interact with various metalloenzymes, leading to a range of biological activities.

Carbonic Anhydrase Inhibition Mechanisms and Isoform Selectivity

The sulfonamide class of compounds, to which 2-aminoethanesulfonamide hydrochloride belongs, are well-established inhibitors of carbonic anhydrases (CAs), a family of zinc metalloenzymes. nih.gov These enzymes are crucial for numerous physiological processes, including pH regulation and CO2 homeostasis, by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov

The primary mechanism of inhibition involves the deprotonated sulfonamide group (SO2NH-) acting as a potent zinc-binding group (ZBG). researchgate.net It coordinates directly to the Zn(II) ion located at the bottom of the enzyme's active site, displacing the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic activity. nih.govnih.gov This interaction forms a stable, tetrahedral geometry with the zinc ion, effectively blocking the enzyme's function. nih.gov

In humans, there are several active CA isoforms (e.g., hCA I, II, IV, VII, IX, XII), and non-selective inhibition can lead to undesirable side effects. nih.govmdpi.com Consequently, a major focus of research is the development of isoform-selective inhibitors. nih.gov For instance, hCA II is the most abundant isoform, and avoiding its inhibition is often a key goal when targeting other disease-associated isoforms like the tumor-associated hCA IX. nih.gov Strategies to achieve selectivity include modifying the "tail" of the sulfonamide molecule to exploit subtle differences in the amino acid residues lining the middle and outer rims of the active site cavity among the various isoforms. nih.gov Research has demonstrated that N-((4-sulfamoylphenyl)carbamothioyl) amides can act as potent inhibitors for several isoforms, with some compounds showing significant selectivity for hCA VII over hCA I and hCA II. mdpi.com

Table 1: Inhibitory Activity of Representative Sulfonamide Compounds Against Human Carbonic Anhydrase (hCA) Isoforms

| Compound Class/Name | hCA I (KI nM) | hCA II (KI nM) | hCA VII (KI nM) | Source |

|---|---|---|---|---|

| Acetazolamide (Standard) | 250 | 12.5 | 2.5 | mdpi.com |

| N-((4-sulfamoylphenyl)carbamothioyl) benzamide | 13.3 | 5.3 | 2.8 | mdpi.com |

| 2-Chloro-N-((4-sulfamoylphenyl)carbamothioyl) benzamide | 15.6 | 6.7 | 1.1 | mdpi.com |

KI represents the inhibition constant; a lower value indicates stronger inhibition.

Investigations into Other Enzyme Inhibitory Effects

While the preponderance of research on sulfonamides focuses on carbonic anhydrase, the structural motifs within this class of compounds allow for interaction with other enzymes. For example, some sulphamates, which are structurally related to sulfonamides, were initially developed as inhibitors of steroid sulfatase (STS) before their potent CA-inhibitory properties were discovered. nih.gov This highlights the potential for these chemical scaffolds to target multiple enzymes. However, specific research investigating the inhibitory effects of this compound on enzymes other than carbonic anhydrase is not extensively documented in the current scientific literature.

Antimicrobial Research Applications

The sulfonamide scaffold is historically significant in the field of antimicrobial chemotherapy. Derivatives are explored for their potential to combat a wide range of pathogenic microorganisms, including viruses, bacteria, fungi, and protozoa.

Antiviral Activity and Mechanisms of Action

A substantial number of structurally diverse sulfonamide derivatives have been reported to exhibit significant antiviral activity. nih.gov The mechanisms of action are varied and depend on the specific molecular structure and the target virus. One major area of investigation has been in anti-HIV research, where sulfonamides are integral to the structure of several HIV protease inhibitors, such as amprenavir (B1666020) and tipranavir. nih.gov These inhibitors function by binding to the active site of the viral protease, preventing the cleavage of viral polyproteins into functional enzymes and structural proteins, which is a necessary step for viral maturation.

Other antiviral mechanisms for sulfonamide derivatives include:

Reverse Transcriptase Inhibition: Some compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), allosterically inhibiting the enzyme responsible for converting viral RNA into DNA. nih.gov

Zinc Finger Ejection: Primary sulfonamide groups can target and eject zinc ions from critical viral zinc finger proteins, which are essential for viral replication and transcription. This mechanism is of particular interest as it may reduce the likelihood of developing drug resistance. nih.gov

Entry Inhibition: Certain sulfonamides function as chemokine antagonists, blocking the receptors that HIV uses to enter host cells. nih.gov

Virion Disruption: In the context of plant viruses like Tobacco Mosaic Virus (TMV), studies on ferulic acid esters containing a sulfonamide moiety have shown that these compounds can directly damage the morphology of the virions, leading to their inactivation. acs.org

Immune Induction: Research on purine (B94841) nucleoside derivatives with a sulfonamide moiety demonstrated that their antiviral effect against plant viruses like Potato Virus Y (PVY) and Cucumber Mosaic Virus (CMV) is related to the induction of a defense response in the host plant. acs.org

Antibacterial Properties and Efficacy Studies

Sulfonamides were among the first classes of effective chemotherapeutic agents used for the prevention and treatment of bacterial infections. jocpr.com Their primary mechanism of action is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. As humans obtain folic acid from their diet, this pathway is an effective selective target.

Modern research continues to explore novel sulfonamide derivatives to combat the rise of antibiotic-resistant bacteria. Studies have demonstrated the efficacy of various sulfonamides against both Gram-positive and Gram-negative pathogens, including multidrug-resistant strains. For instance, certain novel sulfonamide-dyes based on pyrrole (B145914) have shown significant inhibitory activity against E. coli and S. typhimurium. nih.gov Other studies have evaluated sulfonamide derivatives against clinical isolates of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), with some compounds showing potent activity. jocpr.comnih.gov

Table 2: Minimum Inhibitory Concentration (MIC) of Representative Sulfonamide Derivatives Against Various Bacterial Strains

| Compound/Derivative | S. aureus (MIC μg/mL) | E. coli (MIC μg/mL) | P. aeruginosa (MIC μg/mL) | Source |

|---|---|---|---|---|

| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | 32-512 | Not Tested | Not Tested | nih.gov |

| N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide | 64-512 | Not Tested | Not Tested | nih.gov |

| Sulfonamide-pyrrole hybrid 4a | 11.31 | 11.31 | Not Tested | nih.gov |

| Sulfonamide-pyrrole hybrid 4d | 32.74 | 19.24 | Not Tested | nih.gov |

MIC represents the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.

Antifungal and Antiprotozoal Research

The antimicrobial spectrum of sulfonamide derivatives also extends to eukaryotic pathogens like fungi and protozoa.

Antifungal Research: Arylsulfonamide-type compounds have been screened against a range of pathogenic Candida species, which are a major cause of invasive fungal infections. nih.govnih.gov Research has shown that some derivatives possess fungistatic or even fungicidal activity against strains of C. albicans, C. parapsilosis, and C. glabrata. nih.govnih.gov For example, an amine-hydrochloride salt derivative of an arylsulfonamide was found to have a fungicidal effect against C. glabrata with a Minimum Fungicidal Concentration (MFC) of 1.000 mg/mL. nih.govresearchgate.net Furthermore, studies have indicated that sulfonamides can act synergistically with azole antifungals, potentially reversing azole resistance in C. albicans. contagionlive.com The mechanism for antifungal action is thought to be related, at least in part, to the inhibition of fungal carbonic anhydrase enzymes, which are essential for the growth of these microorganisms. nih.gov

Table 3: Antifungal Activity of a Sulfonamide Derivative Against Candida Species

| Compound | C. albicans (MIC mg/mL) | C. glabrata (MIC mg/mL) | C. parapsilosis (MIC mg/mL) | Source |

|---|

Antiprotozoal Research: Sulfonamide moieties are effective scaffolds in the development of agents to treat neglected tropical diseases caused by protozoan parasites. nih.gov Research has demonstrated the activity of sulfonamide derivatives against several significant human pathogens:

Trypanosoma species: Compounds have been developed and tested against Trypanosoma brucei, the causative agent of African trypanosomiasis (sleeping sickness), and Trypanosoma cruzi, which causes Chagas disease. nih.govresearchgate.net Some derivatives have shown activity in the low micromolar range. researchgate.net

Plasmodium species: Novel dipeptide-sulfonamides have been investigated as antimalarial agents. One derivative showed a 79.89% inhibition of the P. berghei parasite in an in vivo model, an efficacy comparable to the standard drug artemether-lumefantrine. nih.govbenthamscience.com

Entamoeba histolytica: The anti-protozoan effect may be linked to the inhibition of parasite-specific enzymes. A β-carbonic anhydrase from E. histolytica (EhiCA) has been identified as a target, and it is effectively inhibited by various sulfonamides. mdpi.com

Table 4: Antiprotozoal Activity of Representative Sulfonamide Derivatives

| Compound Class | Target Protozoan | Activity Metric | Result | Source |

|---|---|---|---|---|

| Dipeptide-Sulfonamide | Plasmodium berghei | % Inhibition | 79.89% | nih.gov |

| Dipeptide-Sulfonamide | Trypanosoma brucei | Efficacy | Potent in clearing parasites | nih.gov |

| Arylsulfonamide | Trypanosoma cruzi | IC50 | 22 μM (best compound) | mdpi.com |

IC50 is the half maximal inhibitory concentration.

Anti-Cancer Research and Related Mechanisms

Research into the anti-cancer potential of this compound is primarily contextualized through studies of its parent molecule, taurine (B1682933), and related sulfonamide derivatives. The sulfonamide group is a key pharmacophore in a variety of approved anti-cancer drugs, including pazopanib (B1684535) and vemurafenib, which function by inhibiting critical signaling pathways in cancer cells. nih.gov

Derivatives of taurine have shown notable anti-neoplastic activity. Taurolidine (B130013), a compound derived from two taurinamide rings, has been found to induce cancer cell death through multiple mechanisms. nih.gov These include the enhancement of apoptosis (programmed cell death), inhibition of angiogenesis (the formation of new blood vessels that feed tumors), and the downregulation of pro-inflammatory cytokines. nih.gov Apoptosis is activated via both mitochondrial-dependent and extrinsic pathways. nih.gov Furthermore, taurine itself has been observed to possess antitumor properties, such as inhibiting cancer cell proliferation and promoting apoptosis by regulating pro- and anti-apoptotic proteins. nih.gov

More direct research on taurine-based hybrid drugs has identified compounds with selective cytotoxicity against specific cancer cell lines. mdpi.com For instance, certain taurine amide derivatives have demonstrated the ability to increase the mean survival time of tumor-bearing animal models significantly. mdpi.com The mechanisms for sulfonamide derivatives more broadly involve targeting various cancer-associated enzymes, such as tyrosine kinases, carbonic anhydrases, and matrix metalloproteinases, thereby disrupting cancer progression, pH regulation, and metastasis.

| Compound/Class | Mechanism of Action | Therapeutic Target |

|---|---|---|

| Taurolidine | Induction of apoptosis, inhibition of angiogenesis, anti-inflammatory effects. nih.gov | Multiple pathways including mitochondrial and extrinsic apoptotic pathways. nih.gov |

| Taurine | Inhibition of proliferation, induction of apoptosis. nih.gov | Apoptosis regulatory proteins. nih.gov |

| General Sulfonamides | Enzyme inhibition, disruption of signaling pathways. nih.gov | Tyrosine kinases, carbonic anhydrases, matrix metalloproteinases. |

| Taurine Amide Derivatives | Selective cytotoxicity against cancer cells. mdpi.com | M-HeLa and HuTu 80 cell lines. mdpi.com |

Neurological Disorder Research

The structural relationship between 2-aminoethanesulfonamide and taurine is highly relevant in the context of neurological research. Taurine is one of the most abundant free amino acids in the central nervous system (CNS) and plays a crucial role in neuromodulation, neuroprotection, and osmotic regulation. nih.govnih.gov It exhibits protective effects against neurotoxicity and has been investigated for its therapeutic potential in a range of neurological conditions, including neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's diseases, as well as stroke and epilepsy. nih.govnih.govresearchgate.net

Taurine's mechanisms of action in the CNS are multifaceted, involving the modulation of calcium homeostasis, attenuation of oxidative stress, and regulation of inflammatory responses. nih.govresearchgate.net However, taurine itself has limited ability to cross the blood-brain barrier. This has spurred research into more lipophilic derivatives, such as taurinamide, to enhance CNS penetration and therapeutic efficacy. A taurinamide derivative known as Taurepar has been noted for its neuroprotective effects. nih.gov Research suggests that taurine and its analogs can protect against apoptosis-mediated brain injury, reduce brain water content and infarct volume after ischemic events, and modulate the expression of key signaling pathways involved in neuronal survival. nih.govnih.gov

Diuretic and Anti-Epileptic Research Contexts

The sulfonamide functional group is the defining feature of several classes of diuretics, including thiazides (e.g., hydrochlorothiazide) and loop diuretics. nih.govnih.gov These drugs primarily act on the nephrons in the kidneys to inhibit sodium reabsorption, leading to increased water and electrolyte excretion. nih.gov While this compound is not a diuretic itself, its chemical class provides a rationale for investigating related structures for such activity.

More direct evidence links taurine and its derivatives to anti-epileptic and anticonvulsant activity. Taurine itself is known to have anticonvulsant properties in various animal models, which is thought to be related to its role as an inhibitory neuromodulator. nih.gov Deficiencies in taurine levels have been observed in some epileptic patients. nih.gov

To improve upon the anticonvulsant potential of taurine, various taurinamide derivatives have been synthesized and evaluated. Studies on valproyltaurinamide (VTD) and other N-alkylated derivatives have shown significant anticonvulsant activity in audiogenic seizure-susceptible mice. nih.govnih.gov This research highlights the potential of the taurinamide scaffold as a basis for developing new anti-epileptic drugs.

| Compound | Anticonvulsant Activity (ED₅₀ mg/kg) | Notes |

|---|---|---|

| Valproyltaurinamide (VTD) | 52 | Demonstrated the highest anticonvulsant potential in the series. nih.gov |

| N,N-dimethyl-valproyltaurinamide (DM-VTD) | 134 | Metabolized in vivo to VTD, which may contribute to its activity. nih.gov |

| N-isopropyl-valproyltaurinamide (I-VTD) | 126 | Metabolized in vivo to VTD, which may contribute to its activity. nih.gov |

| Valproyltaurine (VTA) | Inactive | The acid form lacked anticonvulsant activity, highlighting the importance of the amide group. nih.gov |

Antioxidant Activity Investigations

Taurine is recognized for its significant cytoprotective and antioxidant properties. nih.govmdpi.com Its antioxidant action is exerted through several mechanisms, including the direct scavenging of free radicals, stabilization of biological membranes, and modulation of cellular antioxidant defense systems. mdpi.com Taurine can reduce the detrimental effects of oxidative stress by inhibiting ROS-generating enzymes and maintaining the integrity of the mitochondrial electron transport chain under stress conditions. mdpi.com

Given that 2-aminoethanesulfonamide is a direct derivative of taurine, it is a candidate for investigations into similar antioxidant activities. Taurinamide derivatives are described as having a metabolic type of action, which includes roles in mitigating oxidative stress. nih.gov The antioxidant properties of taurine provide a strong basis for exploring its simpler amide derivative as a potential agent for protecting against oxidative damage in various pathological conditions.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies help elucidate how a molecule's chemical structure relates to its biological effects. For sulfonamides, the nature of the substituents on the sulfonamide nitrogen (–SO₂NH–R) and, in aromatic sulfonamides, on the benzene (B151609) ring, critically determines the compound's activity. openaccesspub.org For antibacterial sulfonamides, a free para-amino group is often essential. openaccesspub.org

In the case of 2-aminoethanesulfonamide, the key functional groups are the primary amino group (–NH₂) and the primary sulfonamide group (–SO₂NH₂). The amino group provides basicity and a site for hydrogen bonding, while the sulfonamide group is a strong hydrogen bond donor and acceptor, capable of coordinating with metal ions in enzyme active sites, such as the zinc ion in carbonic anhydrase. jbclinpharm.org

Studies on taurinamide derivatives have provided specific SAR insights. For example, in a series of N-substituted-2-phthalimidoethanesulfonamides tested for antimicrobial activity, the presence of the phthalimido group (a bulky, lipophilic moiety protecting the primary amine) and a secondary aryl sulfonamide group were found to be essential for activity against Enterococcus faecalis. dergipark.org.tr This indicates that modifications to both the amino and sulfonamide ends of the taurinamide scaffold directly influence biological outcomes.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their physicochemical properties and structural features. nih.gov QSAR models are widely used in drug discovery to guide the design of new molecules with improved potency and desirable pharmacokinetic profiles. nih.govmedwinpublishers.com

The sulfonamide class of compounds has been extensively studied using QSAR for a variety of biological activities, including antibacterial, anti-diabetic, and anti-cancer effects. nih.govnih.gov These models use molecular descriptors—such as mass, polarizability, electronegativity, and partition coefficients—to build mathematical relationships that correlate a compound's structure with its activity. nih.gov For instance, QSAR studies on sulfur-containing thiourea (B124793) and sulfonamide derivatives have identified key predictors for their anti-cancer activities. nih.gov While specific QSAR models for this compound are not prominent in the literature, the well-established use of this technique for the broader sulfonamide class demonstrates its utility in predicting the potential activities of this and related small molecules.

Protein Binding and Interaction Studies

Research into the specific protein binding and interaction of this compound is not extensively documented in publicly available literature. However, valuable insights can be inferred from studies on structurally related compounds, particularly those containing a sulfonamide functional group and an amino group analogous to taurine. The behavior of these related molecules provides a framework for understanding the potential interactions of this compound with biological macromolecules.

The sulfonamide group is a well-established pharmacophore known for its ability to interact with various proteins, often through hydrogen bonding and electrostatic interactions. Studies on different sulfonamide-containing molecules have demonstrated their capacity to bind to specific protein targets. For instance, the FK506-binding protein 12 (FKBP12) is a recognized model system for studying ligand-protein interactions involving sulfonamides. nih.govacs.org Research on sulfonamide analogues has revealed that the oxygen atoms of the sulfonamide group are crucial for binding, often mimicking the interactions of other functional groups in natural ligands. nih.gov

Furthermore, investigations into the binding of antibiotic sulfonamide drugs, such as sulfamethazine (B1682506) and sulfadiazine, with the heme protein myoglobin (B1173299) have shown the formation of 1:1 complexes. nih.govacs.org These interactions are characterized by binding constants typically in the range of 104 M-1, indicating a moderate binding affinity. nih.govacs.org The binding process can lead to conformational changes in the protein structure. acs.org Molecular docking studies in these cases have helped to identify the probable binding sites within the protein's pockets. nih.govacs.org

The amino group of this compound, which is structurally similar to the amino acid taurine, is also expected to play a role in protein interactions. Studies on taurine have indicated that its amino group can directly interact with the side chains of proteins. nih.gov This suggests that the amino group of this compound could participate in forming hydrogen bonds or electrostatic interactions with amino acid residues on a protein's surface.

While direct experimental data for this compound is not available, the collective evidence from related compounds suggests that it likely binds to proteins through a combination of interactions involving both its sulfonamide and amino functionalities. The precise nature and strength of these interactions would be dependent on the specific protein target.

To illustrate the binding affinities observed for other sulfonamide compounds with protein targets, the following interactive data table summarizes findings from relevant studies.

Interactive Data Table: Binding Affinities of Representative Sulfonamide Compounds with Protein Targets

| Compound | Protein Target | Binding Affinity (KD) |

| Sulfonamide 1 (Reference) | FKBP12 | 2.6 nM |

| Sulfamethazine | Myoglobin | ~104 M-1 (Ka) |

| Sulfadiazine | Myoglobin | ~104 M-1 (Ka) |

Note: KD (dissociation constant) is inversely related to binding affinity, while Ka (association constant) is directly related. The data presented is from studies on different sulfonamides and is intended to provide a general context for potential protein interactions.

Investigation of Metabolic Pathways and Toxicological Profiles

In Vitro and In Vivo Metabolic Pathway Elucidation

Identification of Metabolites

Specific metabolites of 2-Aminoethanesulfonamide (B112635) hydrochloride have not been identified in the reviewed scientific literature.

Analysis of Metabolic Transformations (e.g., acetylation, hydroxylation, conjugation)

Detailed analyses of metabolic transformations such as acetylation, hydroxylation, or conjugation for 2-Aminoethanesulfonamide hydrochloride are not available in the current body of scientific research. While sulfonamides as a class undergo such transformations, specific data for this compound is absent. researchgate.netkarger.com

Role in broader Amino Acid and Nitrogen Metabolism Pathways

The specific role of this compound in broader amino acid and nitrogen metabolism pathways has not been elucidated in the available literature.

Branched Metabolic Pathways Analysis

There is no information available in the scientific literature regarding the involvement of this compound in any branched metabolic pathways.

Toxicological Research and Risk Assessment

Toxicological information for this compound is primarily derived from safety data sheets, which outline its acute effects and routes of exposure. aksci.comfluorochem.co.uk

Assessment of Acute Toxic Effects and Routes of Exposure

This compound is classified as an irritant. aksci.com The primary routes of exposure are inhalation, ingestion, and contact with the skin or eyes. aksci.com

The acute toxic effects are localized and characterized by irritation. aksci.com Overexposure may lead to more serious illness. aksci.com

| Route of Exposure | Acute Toxic Effects |

| Inhalation | May cause respiratory irritation. aksci.comfluorochem.co.uk |

| Skin Contact | Causes skin irritation, which may include itching, scaling, reddening, or blistering. aksci.com |

| Eye Contact | Causes serious eye irritation, characterized by redness, watering, and itching. aksci.com Severe eye damage is possible. aksci.com |

| Ingestion | No specific data on the acute effects of ingestion is available, but it is listed as a potential route of exposure. aksci.com |

Below is a summary of the hazard statements associated with this compound.

| Hazard Statement Code | Description |

| H315 | Causes skin irritation. aksci.comfluorochem.co.uk |

| H319 | Causes serious eye irritation. aksci.comfluorochem.co.uk |

| H335 | May cause respiratory irritation. aksci.comfluorochem.co.uk |

Evaluation of Irritation Potential (Skin, Eye, Respiratory)

This compound is classified as an irritant to the skin, eyes, and respiratory system. aksci.com Exposure to the compound can result in inflammation of the skin, characterized by itching, scaling, reddening, or blistering. aksci.com Eye contact may lead to redness, pain, or more severe damage. aksci.com Inhalation of the substance can cause irritation of the lungs and respiratory tract. aksci.com

Safety data sheets consistently list the compound as causing skin irritation (Category 2), serious eye irritation (Category 2A), and potential respiratory irritation (Specific target organ toxicity - single exposure, Category 3). aksci.comsigmaaldrich.com Precautionary measures recommended when handling the substance include avoiding contact with skin and eyes and preventing the inhalation of dust or fumes. aksci.comsigmaaldrich.com In case of skin contact, immediate washing with plenty of water is advised. aksci.com For eye contact, rinsing cautiously with water for several minutes is recommended. aksci.com If inhaled, moving the individual to fresh air is the suggested course of action. aksci.com

The following table summarizes the irritation potential of this compound.

| Route of Exposure | Potential Effects | GHS Classification |

| Skin | Inflammation, itching, scaling, reddening, blistering, pain, dryness. aksci.com | Skin irritation (Category 2) aksci.comsigmaaldrich.com |

| Eyes | Redness, pain, severe eye damage. aksci.com | Serious eye irritation (Category 2A) aksci.comsigmaaldrich.com |

| Respiratory | Irritation of lungs and respiratory system. aksci.com | Specific target organ toxicity - single exposure (Category 3) aksci.comsigmaaldrich.com |

Stability and Reactivity Considerations in Biological Systems

Genotoxicity and Carcinogenicity Research

Specific research on the genotoxicity and carcinogenicity of this compound is not extensively documented in publicly accessible scientific literature. While the compound is utilized in biochemical research, which may include studies related to enzyme inhibition and metabolic pathways, direct assessments of its potential to cause genetic mutations or cancer have not been identified. chemimpex.com

Therapeutic Potential and Drug Development Research

Preclinical Efficacy Studies in Disease Models

While specific preclinical efficacy studies focusing solely on 2-Aminoethanesulfonamide (B112635) hydrochloride are not extensively documented in publicly available literature, its role as a key building block in the synthesis of various biologically active molecules, particularly sulfonamide antibiotics, suggests its importance in therapeutic research. chemimpex.com The sulfonamide functional group is a critical component in many drugs, and research on derivatives of 2-Aminoethanesulfonamide hydrochloride would likely involve preclinical evaluation in various disease models.

Generally, preclinical studies for compounds of this nature would involve both in vitro (cell-based) and in vivo (animal) models to assess their therapeutic potential. For instance, if derivatives were being investigated for metabolic disorders or inflammation, researchers would utilize relevant cell lines and animal models of those conditions. chemimpex.com The objective of these studies is to demonstrate the compound's functional role in the disease phenotype. nih.gov

Table 1: General Framework for Preclinical Efficacy Studies

| Study Type | Model | Purpose | Key Parameters Measured |

| In Vitro | Disease-relevant cell lines | To assess direct cellular effects and mechanism of action. | Cell viability, proliferation, biomarker expression, pathway modulation. |

| In Vivo | Animal models of disease (e.g., rodents) | To evaluate efficacy, and pharmacokinetics in a whole organism. | Disease-specific endpoints, survival rates, target engagement. |

Target Identification and Validation Studies

The identification and validation of specific biological targets for this compound itself are not well-defined in current research. However, as a precursor for various pharmaceuticals, its derivatives are designed to interact with specific molecular targets. The process of target identification and validation is a cornerstone of modern drug discovery, ensuring that a drug has a clear mechanism of action and is likely to be effective.

Target identification involves pinpointing the biological entity, such as a protein or gene, that a drug candidate interacts with to produce its therapeutic effect. This can be achieved through various experimental and computational approaches. Once a potential target is identified, target validation is the crucial next step to confirm its role in the disease process. This validation demonstrates that modulating the target with a therapeutic agent is likely to have a beneficial effect. nih.gov

Table 2: Common Approaches in Target Identification and Validation

| Approach | Description |

| Target Identification | |

| Genetic and Genomic Approaches | Analyzing genetic data to find links between genes and diseases. |

| Proteomic Approaches | Studying protein expression and function to identify disease-related proteins. |

| Chemical Biology | Using small molecules to probe biological systems and identify targets. |

| Target Validation | |

| Genetic Knockout/Knockdown | Silencing the gene that produces the target to observe the effect on the disease. |

| Pharmacological Inhibition | Using a known inhibitor of the target to see if it mimics the desired therapeutic effect. |

| Antibody-based Validation | Using antibodies to modulate the target's function. |

Rational Drug Design and Computational Chemistry Approaches

Rational drug design is a strategic approach to drug discovery that relies on the knowledge of a biological target's three-dimensional structure. nih.gov This method is often employed in the development of derivatives from foundational molecules like this compound. Computational chemistry plays a pivotal role in this process, enabling scientists to model and predict molecular interactions, thus guiding the design of more potent and selective drugs. mlsu.ac.in

Structure-Based Virtual Screening (SBVS) Applications

Structure-Based Virtual Screening (SBVS) is a computational technique used to identify potential drug candidates from large libraries of compounds by predicting their binding affinity to a specific biological target. researchgate.net This method utilizes the 3D structure of the target protein to "dock" virtual compounds into the binding site and score their potential interactions. nih.gov For derivatives of this compound, SBVS could be employed to screen for molecules that are likely to bind to a predetermined disease-related target. This approach accelerates the drug discovery process by prioritizing compounds for experimental testing. nih.gov

Molecular Docking and Pharmacophore Modeling

Molecular docking is a key component of SBVS that predicts the preferred orientation of a ligand when it binds to a receptor. This allows for the detailed analysis of the binding mode and the forces driving the interaction. researchgate.net For sulfonamide derivatives, docking studies can help in understanding how modifications to the this compound scaffold affect binding affinity and selectivity. nih.gov

Pharmacophore modeling , on the other hand, focuses on identifying the essential three-dimensional arrangement of chemical features that are necessary for a molecule to exert a specific biological activity. patsnap.comnih.gov A pharmacophore model can be generated based on the structure of a known active ligand (ligand-based) or the structure of the target's binding site (structure-based). nih.govmdpi.com This model then serves as a 3D query to search for novel compounds with similar features, a process known as pharmacophore-based virtual screening. mdpi.com

Deep Learning Applications in Drug Discovery

In recent years, deep learning, a subset of artificial intelligence, has emerged as a powerful tool in drug discovery. nih.gov Deep learning algorithms can analyze vast and complex datasets to predict various properties of molecules, including their bioactivity, toxicity, and pharmacokinetic profiles. nih.govmedium.com These models can be trained on large chemical and biological datasets to identify novel drug candidates, predict drug-target interactions, and even design new molecules with desired properties (de novo drug design). mdpi.compnrjournal.com While specific applications of deep learning to this compound are not documented, the general approach holds significant promise for accelerating the discovery of new therapeutics based on this and other chemical scaffolds.

Development as Active Pharmaceutical Ingredients (APIs)

This compound serves as a crucial intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs). chemimpex.com An API is the biologically active component of a drug product. The development process for an API involves several stages, from initial synthesis and characterization to process scale-up and formulation.

The synthesis of this compound and its subsequent conversion into more complex APIs are key steps in pharmaceutical manufacturing. echemi.com The purity and stability of the initial building block are critical for ensuring the quality and efficacy of the final drug product. Chemical suppliers provide this compound with specified purity levels for research and manufacturing purposes.

Role as a Building Block in Complex Pharmaceutical Compounds

This compound is a versatile and valuable building block in medicinal chemistry and pharmaceutical development. chemimpex.com Its structure, featuring a primary amine and a sulfonamide group, makes it a key intermediate for synthesizing a wide array of more complex, biologically active molecules. chemimpex.com Researchers utilize this compound to introduce the sulfonamide functional group into larger molecules, a common motif in many therapeutic agents. chemimpex.comnih.gov The sulfonamide group often enhances the efficacy and bioactivity of pharmaceutical compounds, making this compound a significant player in the advancement of drug discovery. chemimpex.com It is particularly noted for its role in the development of pharmaceuticals aimed at treating metabolic disorders and inflammation. chemimpex.com

A significant application of this compound as a synthetic precursor is demonstrated in the creation of novel derivatives of pentacyclic lupane-type triterpenoids. nih.gov Betulinic and betulonic acids, which are triterpenoids with inherent biological activities, have been chemically modified to create compounds with potentially enhanced therapeutic properties. nih.gov

In one line of research, scientists synthesized new 2-amidoethanesulfonamides by conjugating 2-aminoethanesulfonamide derivatives with betulinic acid and betulonic acid. nih.gov This process involves creating an amide bond between the carboxylic acid of the triterpenoid (B12794562) and the amino group of the 2-aminoethanesulfonamide spacer. To facilitate this amide bond formation, the carboxylic group of the acids was activated using the Mukaiyama reagent (2-bromo-1-methylpyridinium iodide). nih.gov The reaction was conducted in refluxing dichloromethane (B109758) and yielded a series of novel sulfonamide derivatives of the natural acids. nih.gov

The table below summarizes the target compounds synthesized through this method, highlighting the specific triterpenoid acid used as a starting material and the corresponding yields of the final products. nih.gov

| Starting Material | Target Compound ID | Yield (%) |

| Betulinic Acid | 4a | 67 |

| Betulinic Acid | 4b | 28 |

| Betulinic Acid | 4c | 53 |

| Betulonic Acid | 5a | 30 |

| Betulonic Acid | 5b | 35 |

| Betulonic Acid | 5c | 41 |

This synthetic strategy showcases the utility of this compound in creating complex molecules with potential therapeutic value. By serving as a linker or spacer, it allows for the introduction of a sulfonamide moiety into a larger, biologically active scaffold like that of triterpenoids. nih.gov The resulting hybrid molecules represent a promising avenue for developing new therapeutic agents. nih.gov

Emerging Research Applications and Future Directions

Application in Perovskite Solar Cell Technology

A significant breakthrough has been the utilization of 2-Aminoethanesulfonamide (B112635) hydrochloride (AESCl) as a molecular additive to enhance the performance and stability of perovskite solar cells (PSCs). mdpi.comresearchgate.net Research has shown that incorporating AESCl into wide-bandgap (WBG) perovskite films serves to passivate defects that occur at grain boundaries and surfaces. researchgate.netresearchgate.net The molecule functions as a "molecular bridge," leveraging its multi-point chelation sites to coordinate with undercoordinated lead (Pb2+) and halide ions. mdpi.com